4-(Difluoromethyl)pyridin-2-amine is a significant compound in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including inhibitors of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR). This compound is characterized by a pyridine ring substituted with a difluoromethyl group and an amino group at the 2-position, which enhances its biological activity and selectivity towards specific molecular targets.
The compound can be synthesized from commercially available precursors, notably 4-methylpyridin-2-amine and 2,2-difluoroacetic anhydride, through a series of chemical reactions that optimize yield and efficiency.
4-(Difluoromethyl)pyridin-2-amine belongs to the class of pyridine derivatives, which are widely studied for their pharmacological properties. It is classified as an amine due to the presence of the amino functional group.
The synthesis of 4-(difluoromethyl)pyridin-2-amine has been developed through various methods, with a notable five-step procedure reported by Terauchi et al. This method avoids hazardous techniques and utilizes readily available reagents, making it suitable for large-scale production.
The synthesis has been optimized for scalability, allowing for batch production up to 1.36 kg with high purity and yield across all steps.
The molecular formula of 4-(difluoromethyl)pyridin-2-amine is C7H7F2N. Its structure features:
Key structural data includes:
4-(Difluoromethyl)pyridin-2-amine can participate in various chemical reactions due to its functional groups:
These reactions typically require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yields and minimize side products.
The mechanism by which 4-(difluoromethyl)pyridin-2-amine exerts its biological effects primarily involves its role as an inhibitor of PI3K and mTOR pathways. These pathways are crucial for cell growth and metabolism regulation.
In vitro studies have shown that this compound exhibits significantly lower inhibition constants () for PI3K compared to other similar compounds, indicating higher potency .
While specific physical properties like boiling point and solubility are not extensively documented, general properties can be inferred based on similar compounds:
Chemical properties include:
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized samples .
4-(Difluoromethyl)pyridin-2-amine serves several critical roles in scientific research:
The ongoing research into this compound highlights its potential in advancing therapeutic strategies against cancer and other diseases linked to dysregulated signaling pathways .
Molecular Geometry and Bonding
The compound exhibits a planar pyridine ring with bond angles and lengths influenced by the electron-withdrawing –CF2H group. X-ray crystallography of its hydrochloride salt confirms protonation at the pyridinic nitrogen, with the –CF2H group adopting a conformation nearly perpendicular to the ring plane to minimize steric repulsion [2]. The C–F bond lengths average 1.35 Å, characteristic of single bonds, while the C–N bond (1.340 Å) at the 2-position shows partial double-bond character due to resonance with the amino group. This geometry creates three distinct hydrogen-bonding sites: the amino group (H-bond donor/acceptor), pyridinic nitrogen (H-bond acceptor when not protonated), and the acidic –CF2H proton (H-bond donor) [1] [8].
Electronic and Dipole Characteristics
The –CF2H group exerts a strong inductive effect (−I), reducing electron density at C4 and the ring nitrogen. Computational studies reveal a dipole moment of ~3.8 D, oriented toward the difluoromethyl group. This polarization enhances intermolecular interactions in biological environments. NMR spectroscopy shows distinctive signals: 19F resonances at approximately −115 to −120 ppm (dd, JFH = 56 Hz) and 1H signals for the –CF2H proton at ~6.0 ppm (tt, JHH = 3.5 Hz, JHF = 56 Hz). The amino group protons appear as a broad singlet near 5.5 ppm, indicating hydrogen bonding even in DMSO solutions [1] [10].
Physicochemical Profiling
Ion mobility-mass spectrometry (IMS-MS) predicts a collision cross-section (CCS) of 124.2 Ų for the [M+H]+ ion (m/z 145.05719), reflecting a compact gas-phase structure. Key physicochemical parameters include:
Table 2: Predicted Physicochemical Properties of 4-(Difluoromethyl)pyridin-2-amine
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 144.13 g/mol | - |
Topological Polar Surface Area (TPSA) | 38.9 Ų | Ertl’s method |
LogP (Consensus) | 1.43 | Average of iLOGP, XLOGP3, etc. |
Water Solubility (ESOL) | 0.856 mg/mL (0.00474 mol/L) | Delaney’s model |
H-bond Donors | 2 (NH2 and CHF2) | - |
H-bond Acceptors | 3 (ring N and two F atoms) | - |
These properties confer moderate lipophilicity and membrane permeability, aligning with Lipinski’s rule parameters (MW < 500, HBD ≤ 5, HBA ≤ 10) [1] [2].
Agrochemical Applications
Pyridine scaffolds comprise >50% of agrochemicals registered since 2021, with fluorinated derivatives enabling reduced application dosages and enhanced environmental safety [3]. The –CF2H group in 4-(difluoromethyl)pyridin-2-amine contributes unique modes of action by:
Anticancer and Kinase Inhibitor Design
The compound serves as a key intermediate in bis-heterocyclic kinase inhibitors targeting the PI3K-Akt-mTOR pathway. Clinical candidate PQR620 incorporates 4-(difluoromethyl)pyridin-2-amine linked to a triazine-morpholine core, achieving dual mTORC1/2 inhibition with IC50 values < 10 nM [5]. Structural advantages include:
Table 3: Bioactive Derivatives of 4-(Difluoromethyl)pyridin-2-amine
Drug Candidate | Target | Key Structural Feature | Status |
---|---|---|---|
PQR620 | mTORC1/2 | 5-[4,6-Bis(morpholino)-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine | Preclinical |
Gedatolisib analog | PI3K/mTOR | Diaryl urea with pyridin-2-amine core | Research phase |
PQR626 | mTOR | Dimethylmorpholino-triazine conjugate | Preclinical |
Derivatives like gedatolisib analogs exploit the diaryl urea pharmacophore, where the pyridin-2-amine moiety enhances metabolic stability compared to older triazine-based inhibitors [4].
Hydrogen Bonding and Bioisosterism
The –CF2H group serves as a versatile bioisostere due to its:
Lipophilicity and Metabolic Stability
The –CF2H group strategically balances hydrophobicity and polarity:
Table 4: Impact of Difluoromethyl vs. Non-Fluorinated Groups
Property | –CF2H Group | –CH3 Group | –OH Group |
---|---|---|---|
LogP (Calculated) | 1.43 | 1.05 | 0.28 |
H-bond Acidity | Moderate (α2H = 0.25) | None | Strong (α2H = 0.61) |
Metabolic Oxidation | Low (C–F bonds inert) | High (C–H oxidation) | Phase II conjugation |
Volume | 38 ų | 23 ų | 18 ų |
Synthetic Versatility
Regioselective introduction of –CF2H exploits radical chemistry:
Concluding Remarks
4-(Difluoromethyl)pyridin-2-amine exemplifies modern fluorination strategies to enhance drug and agrochemical efficacy. Its balanced electronic profile, derived from synergistic amino and difluoromethyl groups, enables precise target engagement while mitigating metabolic risks. As regioselective fluorination techniques advance, this scaffold will continue enabling bioactive molecules addressing resistance, bioavailability, and environmental sustainability challenges.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7